

The Multifaceted Chemistry and Biology of C10H11NO Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,2,3,4-Tetrahydro- benzo[b]azepin-5-one
Cat. No.:	B075218

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C10H11NO represents a fascinating landscape of chemical diversity, encompassing a variety of isomers with significant and distinct biological activities. This technical guide provides an in-depth exploration of two prominent isomers, Tryptophol and 1-Acetylindoline, as well as the closely related and biologically active indole-3-propanamide derivatives. With a calculated molecular weight of 161.20 g/mol, these compounds serve as valuable scaffolds in medicinal chemistry and as probes for fundamental biological processes. This document details their chemical properties, synthesis, and analytical characterization, with a particular focus on the immunosuppressive potential of indole-3-propanamide derivatives through the inhibition of the Janus kinase 3 (JAK3) signaling pathway. Detailed experimental protocols for synthesis, in vitro kinase assays, and western blotting are provided to facilitate further research and development in this area.

Introduction

Isomers of the molecular formula C10H11NO are of considerable interest to the scientific community due to their presence in natural products and their diverse pharmacological profiles. This guide focuses on Tryptophol (2-(1H-indol-3-yl)ethanol) and 1-Acetylindoline, two structurally distinct isomers, and extends to the functionally significant indole-3-propanamide scaffold. Tryptophol, a metabolite of the amino acid tryptophan, is known for its role as a

quorum-sensing molecule in fungi and its sleep-inducing effects in humans[1]. 1-Acetylindoline serves as a versatile synthetic intermediate in the development of various pharmaceutical agents[2][3]. Furthermore, derivatives of the related indole-3-propanamide have emerged as potent and selective immunosuppressants, offering potential therapeutic avenues for autoimmune diseases and organ transplantation[4][5].

Physicochemical and Biological Properties

The isomers of C₁₀H₁₁NO, while sharing the same molecular weight, exhibit distinct physicochemical properties and biological activities. A summary of these properties is presented in Table 1.

Property	Tryptophol	1-Acetylindoline
Molecular Weight (g/mol)	161.20	161.20
IUPAC Name	2-(1H-indol-3-yl)ethanol	1-(2,3-dihydro-1H-indol-1-yl)ethanone
CAS Number	526-55-6	16078-30-1
Melting Point (°C)	56-59	100-106
Boiling Point (°C)	174 (at 2.03 mmHg)	Not available
Appearance	Bright brown powder or white crystals	White crystalline powder
Solubility	Soluble in methanol, ethanol, diethyl ether, chloroform, and acetone; slightly soluble in water.	Not available
Biological Role	Fungal quorum sensing molecule, human sleep-inducing metabolite, auxin, and plant metabolite.[1][6]	Synthetic intermediate for pharmaceuticals.[2]

Synthesis and Characterization

Synthesis of Tryptophol

Several methods for the synthesis of Tryptophol have been reported. A common approach involves the reduction of a 3-indoleglyoxylyl derivative.

Experimental Protocol: Synthesis of Tryptophol[4]

- Suspend sodium borohydride (22.6 g) in diglyme (800 ml) in a jacketed flask with stirring and water cooling.
- Cautiously add 3-Indolylglyoxylyl chloride (41.5 g) in small portions.
- Heat the mixture to 95-100°C for 5 hours.
- Cool the reaction mixture and dilute with water (2 L).
- Acidify the mixture with hydrochloric acid.
- Extract the product with dichloroethane.
- Wash the organic extract with a sodium carbonate solution and then with water.
- Evaporate the solvent to yield crude Tryptophol as a brown oil.
- Purify the crude product by distillation at 0.1 mm Hg, collecting the distillate at 155-160°C.
- Crystallize the purified distillate from toluene (50 ml) to obtain pure Tryptophol as white crystals (m.p. 57-59°C).

Synthesis of 1-Acetylindoline

The synthesis of 1-Acetylindoline can be achieved through the acetylation of indoline.

Experimental Protocol: Synthesis of 1-Acetylindoline (General Procedure)

- Dissolve indoline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
- Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution, often in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct.

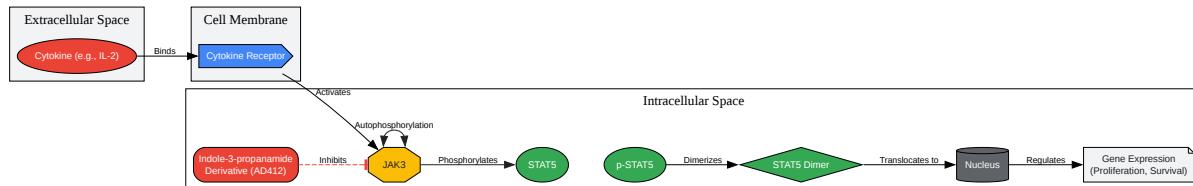
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
- Purify the resulting crude product by recrystallization or column chromatography to yield pure 1-Acetylindoline.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like Tryptophol.

Experimental Protocol: GC-MS Analysis of Tryptophol[\[1\]](#)[\[7\]](#)[\[8\]](#)

- Sample Preparation: Prepare a solution of the Tryptophol sample in a suitable solvent (e.g., methanol or ethyl acetate). Derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed to improve volatility and chromatographic performance.
- GC Conditions:
 - Column: Use a non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 μ m film thickness column (e.g., TraceGOLD TG-5MS).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet Temperature: 250°C.


- Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 320°C at a rate of 20°C/min.
- Injection Volume: 1 µL with an appropriate split ratio.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Data Analysis: Identify Tryptophol based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

Biological Activity and Signaling Pathways

A derivative of indole-3-propanamide, 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412), has been identified as a potent immunosuppressive agent that functions by inhibiting the Janus kinase 3 (JAK3).^{[4][5]} This inhibition disrupts the signaling cascade downstream of the interleukin-2 (IL-2) receptor, which is crucial for T-cell proliferation and immune response.

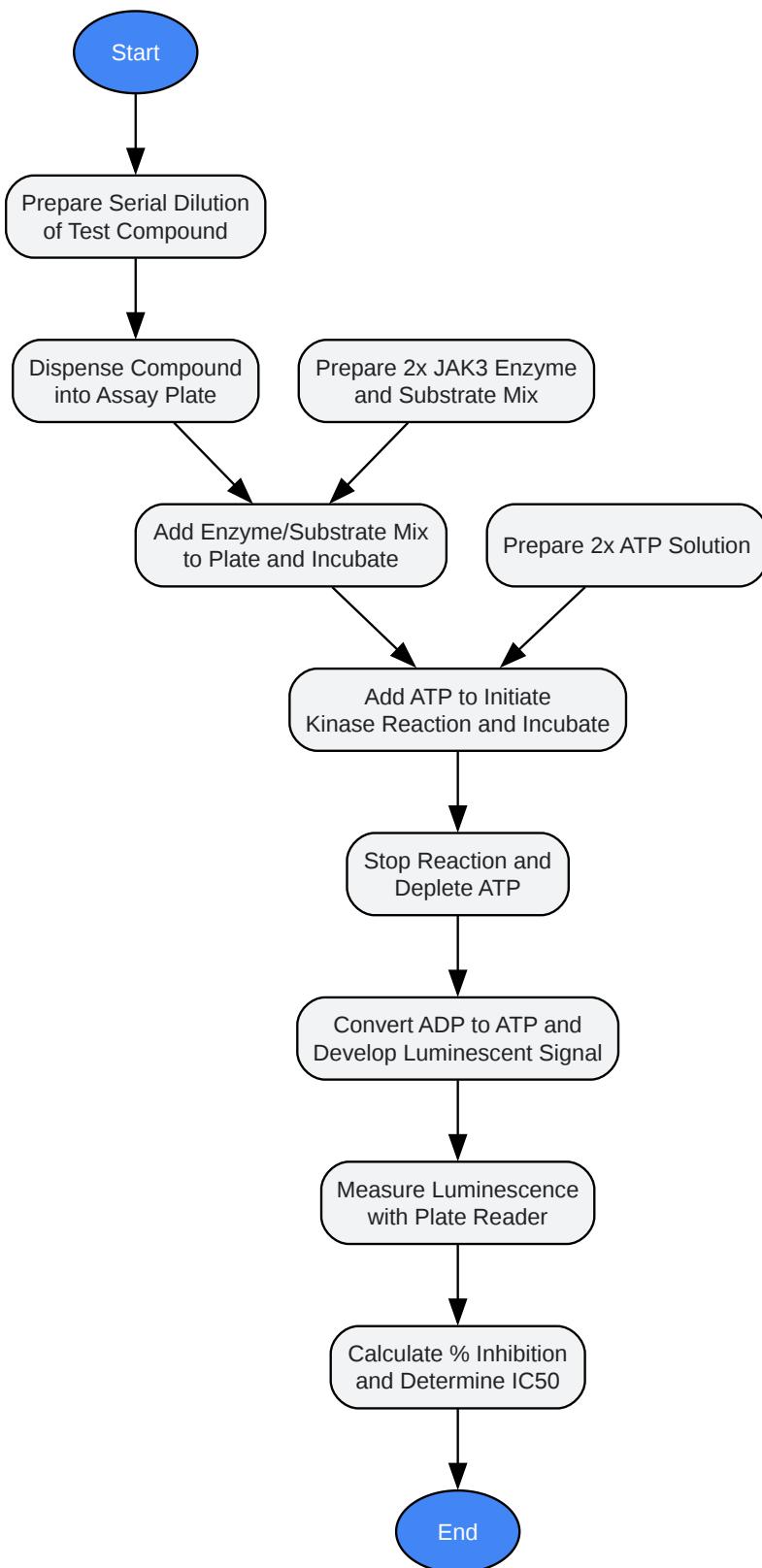
The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in the immune system. Upon cytokine binding (e.g., IL-2) to its receptor, associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

[Click to download full resolution via product page](#)

Caption: JAK-STAT signaling pathway and its inhibition by an indole-3-propanamide derivative.

Experimental Protocols for Investigating JAK3 Inhibition


This assay measures the ability of a compound to inhibit the enzymatic activity of purified JAK3.

Experimental Protocol: In Vitro JAK3 Kinase Assay[6][9][10][11]

- Compound Preparation: Prepare a serial dilution of the test compound (e.g., indole-3-propanamide derivative) in 100% DMSO.
- Assay Plate Preparation: Add the diluted compound to a 384-well white opaque assay plate. Include positive controls (no inhibitor) and negative controls (a known potent inhibitor like staurosporine).
- Enzyme/Substrate Addition: Prepare a 2x solution of recombinant human JAK3 enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Add this solution to the wells containing the compound and incubate for 10-15 minutes at room temperature.
- Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer (the concentration should be near the Km of JAK3 for ATP). Add the ATP solution to all wells to start the kinase

reaction. Incubate for 60 minutes at room temperature.

- Signal Detection (using ADP-Glo™ Kinase Assay as an example):
 - Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
 - Convert the generated ADP to ATP and develop a luminescent signal by adding Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro JAK3 kinase inhibition assay.

This method is used to detect the phosphorylation status of STAT5a/b, a downstream target of JAK3, in whole-cell lysates.

Experimental Protocol: Western Blot for Phospho-STAT5a/b (Tyr694/699)[12][13][14][15]

- Cell Culture and Treatment: Culture an appropriate cell line (e.g., human T cells or a leukemia cell line like K562) and treat with the test compound for a specified time. Stimulate the cells with a cytokine like IL-2 to induce STAT5 phosphorylation.
- Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5a/b (p-STAT5a/b Tyr694/699) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 8.

- Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
- Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total STAT5a/b and a loading control (e.g., β -actin or GAPDH) to normalize the data.

Conclusion

The molecular formula C10H11NO represents a rich source of bioactive compounds with significant potential for therapeutic development. Tryptophol and its derivatives have established roles in biological signaling, while 1-Acetylindoline serves as a crucial building block in medicinal chemistry. The discovery of indole-3-propanamide derivatives as potent JAK3 inhibitors highlights the promise of this chemical scaffold for the development of novel immunosuppressive agents. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the chemical and biological landscape of C10H11NO isomers and to accelerate the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. A novel indole-3-propanamide exerts its immunosuppressive activity by inhibiting JAK3 in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Tryptophol [webbook.nist.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Stat5b Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [The Multifaceted Chemistry and Biology of C10H11NO Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075218#molecular-weight-of-c10h11no\]](https://www.benchchem.com/product/b075218#molecular-weight-of-c10h11no)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com